molecular formula C13H15BrO4 B11768841 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate CAS No. 5454-25-1

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate

Cat. No.: B11768841
CAS No.: 5454-25-1
M. Wt: 315.16 g/mol
InChI Key: HNIQDLCYAMWCHA-UHFFFAOYSA-N
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Description

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate is an organic compound that features a brominated benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzodioxole derivatives.

Scientific Research Applications

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate involves its interaction with specific molecular targets. The brominated benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxylic acid
  • 6-Methyl-1,3-benzodioxole-5-yl acetic acid
  • 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-oxopropanoic acid

Uniqueness

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5454-25-1

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

[3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl] acetate

InChI

InChI=1S/C13H15BrO4/c1-8(6-16-9(2)15)3-10-4-12-13(5-11(10)14)18-7-17-12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

HNIQDLCYAMWCHA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1Br)OCO2)COC(=O)C

Origin of Product

United States

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